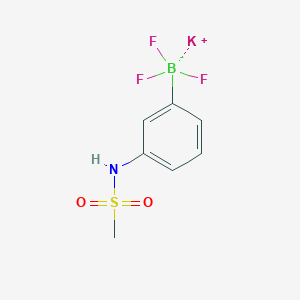

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

Description

BenchChem offers high-quality Potassium trifluoro(3-(methylsulfonamido)phenyl)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trifluoro(3-(methylsulfonamido)phenyl)borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFKEEZRFRQEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BF3KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635790 | |

| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-67-5 | |

| Record name | Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Characterization of Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed structural and physicochemical characterization of Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the rationale behind the chosen synthetic pathways and analytical techniques, offering field-proven insights to ensure reliable and reproducible results. The protocols described herein are designed to be self-validating, providing a robust framework for the investigation of this and similar organotrifluoroborate salts.

Introduction: The Significance of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, offering significant advantages over their boronic acid and ester counterparts.[1] Their remarkable stability to air and moisture, coupled with their enhanced reactivity in many cross-coupling reactions, makes them highly attractive for applications in pharmaceutical and materials science.[1][2][3] The trifluoroborate moiety often imparts crystalline and easy-to-handle properties to the parent molecule, facilitating purification and long-term storage.[4][5] The subject of this guide, Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate, is a compound of interest due to the presence of the sulfonamide group, a common pharmacophore, making it a valuable building block in drug discovery programs.

Synthesis and Purification: A Guided Workflow

The synthesis of potassium aryltrifluoroborates is typically achieved through a straightforward and high-yielding process from the corresponding aryl boronic acid.[6][7] This transformation involves the reaction of the boronic acid with potassium hydrogen difluoride (KHF₂), which serves as a convenient and effective fluorinating agent.[8]

Proposed Synthetic Pathway

The logical and most common approach to synthesize Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate is a two-step process starting from 3-bromoaniline.

Caption: Proposed synthetic route for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-bromophenyl)methanesulfonamide

-

To a stirred solution of 3-bromoaniline (1.0 eq) in pyridine at 0 °C, slowly add methanesulfonyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-bromophenyl)methanesulfonamide.

Step 2: Synthesis of (3-(Methylsulfonamido)phenyl)boronic acid

-

Dissolve N-(3-bromophenyl)methanesulfonamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 eq) and stir the mixture for 1 hour at -78 °C.

-

Add trimethyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with 1 M HCl and stir for 1 hour.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude boronic acid, which can be used in the next step without further purification.

Step 3: Synthesis of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

-

Dissolve the crude (3-(Methylsulfonamido)phenyl)boronic acid (1.0 eq) in methanol.[7]

-

Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 eq).[7]

-

Stir the resulting mixture at room temperature for 1 hour. A white precipitate should form.

-

Collect the solid by vacuum filtration and wash with cold water and then with diethyl ether.

-

Dry the solid under vacuum to afford the final product, Potassium trifluoro(3-(methylsulfonamido)phenyl)borate.[4]

Structural Elucidation and Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organoboron compounds.[9] For Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.

-

¹H NMR: Will show the characteristic aromatic proton signals, the methyl protons of the sulfonamide group, and the N-H proton.

-

¹³C NMR: Will reveal the carbon signals of the aromatic ring and the methyl group.

-

¹⁹F NMR: A key experiment that should show a single resonance for the three equivalent fluorine atoms, likely as a quartet due to coupling with the ¹¹B nucleus.[10]

-

¹¹B NMR: The ¹¹B nucleus is NMR active and provides valuable information about the coordination environment of the boron atom.[11] A single resonance is expected, with a chemical shift characteristic of a tetracoordinate boron species.[11][12]

Table 1: Expected NMR Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 7.8 | m | Aromatic protons |

| ~3.0 | s | -SO₂CH₃ | |

| ~9.5 | br s | -NH- | |

| ¹³C | 115 - 145 | Aromatic carbons | |

| ~40 | -SO₂CH₃ | ||

| ¹⁹F | -130 to -150 | q | -BF₃ |

| ¹¹B | 1 to 5 | -BF₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in negative mode is ideal for determining the accurate mass of the trifluoro(3-(methylsulfonamido)phenyl)borate anion.[13] This allows for the confirmation of the elemental composition.

Table 2: Expected Mass Spectrometry Data

| Ionization Mode | Ion Observed | Calculated m/z |

| ESI- | [M-K]⁻ | 246.0281 |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths, bond angles, and the overall molecular geometry in the solid state.[14] Obtaining suitable crystals can be achieved by slow evaporation or vapor diffusion techniques. The crystal structure would be expected to show a tetrahedral geometry around the boron atom.[14]

Caption: A typical workflow for the characterization of the target compound.

Physicochemical Properties

The physical and chemical properties of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate are crucial for its handling, storage, and application.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale/Reference |

| Physical State | White to off-white crystalline solid | Typical for potassium organotrifluoroborates.[4][15] |

| Solubility | Soluble in polar aprotic solvents (e.g., acetone, acetonitrile), sparingly soluble in water and alcohols. | General solubility profile for this class of compounds.[15] |

| Stability | Stable to air and moisture at room temperature. | A key advantage of organotrifluoroborates.[2][5] |

| Melting Point | Expected to be high, likely with decomposition. | Ionic salt nature.[15] |

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis and comprehensive characterization of Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate. By following the detailed protocols and leveraging the advanced analytical techniques described, researchers can confidently prepare and validate this valuable building block for applications in drug discovery and organic synthesis. The inherent stability and desirable handling properties of potassium organotrifluoroborates, including the title compound, underscore their continued importance in the field of chemical sciences.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., Cavalcanti, L. N., & García-García, C. (2013). Nickel-Catalyzed Miyaura Borylation of Aryl and Hetaryl Halides and Pseudohalides Using Tetrahydroxydiboron (BBA). The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]

-

Vedejs, E., & Fields, S. C. (1995). Preparation of and Suzuki Coupling of Alkyltrifluoroborates. Journal of the American Chemical Society, 117(45), 11251–11252. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium Alkyltrifluoroborates in Cross-Coupling Reactions. Current Opinion in Drug Discovery & Development, 12(6), 813–824. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Batey, R. A., Quach, T. D., Shen, M., Thadani, A. N., Smil, D. V., Li, S.-W., & Lough, A. J. (2003). Organotrifluoroborate salts as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions. Pure and Applied Chemistry, 75(1), 1–13. [Link]

-

Harrison, W. T. A., & Wardell, J. L. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), 68–71. [Link]

-

Costello, J. F., & Vedejs, E. (2006). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 17(8), 1147–1150. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

Fedorov, P. P., Luginina, A. A., Popov, A. I., & Osiko, V. V. (2021). Growth Peculiarities and Properties of KR3F10 (R = Y, Tb) Single Crystals. Crystals, 11(3), 285. [Link]

-

San Diego State University. ¹¹B NMR Chemical Shifts. [Link]

-

University of Ottawa. Boron NMR. [Link]

-

Flores-Amaro, M. G., Castañeda-Delgado, J. E., Jiménez-Barrera, R. M., Reyes-Pérez, H., & Chan-Navarro, R. (2020). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). ResearchGate. [Link]

-

Wrackmeyer, B. (1988). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Annual Reports on NMR Spectroscopy, 20, 61–107. [Link]

-

Li, Y., Ren, Y., Zhang, B., Xu, M., & Wang, J. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boron NMR [chem.ch.huji.ac.il]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Air and Moisture Stability of Aryltrifluoroborate Salts

For researchers, scientists, and professionals in drug development, the reliability of chemical reagents is paramount. Aryltrifluoroborate salts, particularly potassium aryltrifluoroborates (ArBF₃K), have emerged as indispensable tools in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Their appeal stems from their perceived stability compared to their boronic acid counterparts, which are often prone to dehydration to form cyclic boroxines, making precise stoichiometry challenging.[2][3] However, a nuanced understanding of their behavior in the presence of atmospheric air and moisture is critical for their effective storage, handling, and application. This guide provides an in-depth technical overview of the stability of aryltrifluoroborate salts, offering field-proven insights and practical protocols to ensure their integrity and performance in your research endeavors.

The Foundation of Stability: A Comparative Overview

Potassium organotrifluoroborates are generally crystalline solids that are significantly more stable than the corresponding boronic acids, with many being described as indefinitely stable to air and moisture under ambient conditions.[1][4][5] This enhanced stability is a key advantage, minimizing the need for strictly inert atmosphere handling for routine weighing and preparation of reaction mixtures. In contrast, many boronic acids, especially heteroaryl, alkyl, and alkenyl derivatives, can readily decompose, even when stored at low temperatures.[2]

However, the term "stable" should not be interpreted as "inert." The primary mode of decomposition for aryltrifluoroborate salts in the presence of moisture is hydrolysis back to the corresponding arylboronic acid.[6][7] This process is often the desired first step in reactions like the Suzuki-Miyaura coupling, where the slow release of the boronic acid can minimize side reactions like oxidative homocoupling and protodeboronation.[6][7] The rate of this hydrolysis is a complex interplay of various factors.

Factors Influencing the Hydrolytic Stability of Aryltrifluoroborate Salts

The susceptibility of an aryltrifluoroborate salt to hydrolysis is not uniform across all members of this class. A comprehensive understanding of the influencing factors is crucial for predicting and managing their stability.

Electronic Effects of Aryl Substituents

The electronic nature of the substituents on the aromatic ring plays a significant role in the hydrolytic stability of aryltrifluoroborate salts.

-

Electron-withdrawing groups tend to increase the stability of the ArBF₃⁻ anion, making the boron center less susceptible to nucleophilic attack by water. This enhanced stability is particularly noted for heteroaryltrifluoroborates containing exocyclic electron-withdrawing substituents.[8]

-

Electron-donating groups , conversely, can increase the electron density at the boron center, potentially facilitating hydrolysis.

Structural Features of the Aryl Group

The steric and electronic properties inherent to the aryl framework itself influence stability. For instance, heteroaryltrifluoroborates, especially those containing endocyclic nitrogen atoms, exhibit enhanced hydrolytic stability.[8]

The Role of pH and Catalysis

The pH of the surrounding environment is a critical determinant of the hydrolysis rate. While the hydrolysis can occur in neutral water, it is significantly influenced by the presence of acids or bases. Paradoxically, some aryltrifluoroborates, particularly those based on p-F-phenyl, naphthyl, and furyl moieties, require acid catalysis for efficient hydrolysis, even under nominally basic Suzuki-Miyaura coupling conditions.[6][9] This "acid-base paradox" can lead to complex hydrolytic profiles that are sensitive to the reaction conditions.[6]

Environmental Factors: Temperature and Humidity

As with most chemical reactions, temperature plays a crucial role in the rate of hydrolysis. Increased temperature will accelerate the decomposition of aryltrifluoroborate salts in the presence of moisture. The extent of this degradation is also directly related to the ambient relative humidity, which dictates the amount of available water for the hydrolytic reaction.[10]

Visualizing the Hydrolysis Pathway

The hydrolysis of an aryltrifluoroborate salt is a stepwise process involving the sequential replacement of fluoride ions with hydroxyl groups. The initial loss of the first fluoride atom is often the rate-determining step.[8]

Caption: A comprehensive workflow for assessing the stability of aryltrifluoroborate salts.

Data Summary and Interpretation

For ease of comparison, the results from stability studies should be tabulated.

| Aryltrifluoroborate Salt | Substituent | Condition | Time (h) | Weight Gain (%) | % Hydrolysis (¹⁹F NMR) | % Parent Remaining (HPLC) |

| Phenyl-BF₃K | -H | 75% RH, 25°C | 24 | 0.5 | < 1 | > 99 |

| 4-Methoxy-phenyl-BF₃K | -OCH₃ | 75% RH, 25°C | 24 | 1.2 | ~2 | ~98 |

| 4-Nitro-phenyl-BF₃K | -NO₂ | 75% RH, 25°C | 24 | 0.2 | < 0.5 | > 99.5 |

| 2-Pyridyl-BF₃K | - | 75% RH, 25°C | 24 | 0.8 | < 1 | > 99 |

Note: The data in this table is illustrative and will vary depending on the specific aryltrifluoroborate salt and the experimental conditions.

Conclusion and Future Perspectives

Aryltrifluoroborate salts offer a significant advantage in terms of handling and storage stability over their boronic acid precursors. However, their stability is not absolute and is critically dependent on the specific molecular structure and the ambient environmental conditions. A thorough understanding of the factors influencing their hydrolytic stability, coupled with robust analytical methods for its assessment, is essential for ensuring the reproducibility and success of synthetic endeavors. As new applications for these versatile reagents continue to emerge, a continued investigation into their long-term stability under various storage conditions will be invaluable to the chemical research community.

References

-

Molander, G. A., et al. (2010). A simple and efficient palladium-catalyzed reaction of aryl chlorides with tetrahydroxydiboron gives arylboronic acids. Journal of the American Chemical Society, 132(50), 17701-17703. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. Retrieved from [Link]

-

Stefani, H. A., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 73(18), 7084-7090. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki-Miyaura cross-coupling reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Li, Y., et al. (2009). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Journal of Fluorine Chemistry, 130(4), 377-382. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 71(16), 6135-6137. [Link]

-

Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

-

Gore, V. G., & Ritter, T. (2024). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Synthesis. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

UNI ScholarWorks. (n.d.). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. Retrieved from [Link]

-

Perrin, D. M., et al. (2010). Toward [¹⁸F]-Labeled Aryltrifluoroborate Radiotracers: In Vivo Positron Emission Tomography Imaging of Stable Aryltrifluoroborate Clearance in Mice. Molecular Imaging and Biology, 12(4), 381-389. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Edinburgh Research Explorer. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

-

Cardiff University. (2024). Suzuki-Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Retrieved from [Link]

-

Venkateswarlu, P. (1984). Evaluation of analytical methods for fluorine in biological and related materials. Journal of the Association of Official Analytical Chemists, 67(3), 513-517. [Link]

-

Oreate AI Blog. (2026). Understanding Potassium Fluoride: Safety Data and Handling. Retrieved from [Link]

-

Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical Research, 32(2), 549-561. [Link]

-

Haley Aldrich. (n.d.). Overcoming the limitations of current analytical methods. Retrieved from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Sdfine. (n.d.). potassium fluoride. Retrieved from [Link]

-

LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

-

Stefani, H. A., et al. (2008). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. The Journal of Organic Chemistry, 73(18), 7084-7090. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

- 10. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Organotrifluoroborates: A New Paradigm in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Organotrifluoroborates have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have positioned them as superior alternatives to traditional organoboron reagents, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the discovery, preparation, and application of novel organotrifluoroborates, with a particular focus on their strategic implementation in drug discovery and development. We will delve into the mechanistic intricacies of their synthesis and reactivity, offering field-proven insights into experimental design and execution. This document is intended to be a self-validating system, where the rationale behind each protocol is clearly elucidated, empowering researchers to confidently incorporate these powerful reagents into their synthetic endeavors.

Introduction: The Rise of a Superior Organoboron Reagent

For decades, organoboron compounds, particularly boronic acids and their esters, have been mainstays in the synthetic chemist's toolbox, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction has revolutionized the construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the practical application of traditional organoboron reagents is often hampered by inherent limitations. Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which complicates stoichiometric control.[1] Many organoboranes also exhibit limited stability towards air and moisture, necessitating inert atmosphere techniques and careful handling.[2]

The advent of potassium organotrifluoroborates ([R-BF₃]K) has provided an elegant solution to these challenges. These tetracoordinate boron ate complexes exhibit exceptional stability to both air and moisture, allowing them to be handled on the benchtop and stored for extended periods without degradation.[3][4] This inherent stability, coupled with their predictable reactivity, has made them highly attractive reagents for a wide array of chemical transformations, significantly expanding the horizons of synthetic chemistry.[5]

Key Advantages of Organotrifluoroborates:

-

Enhanced Stability: Indefinitely stable to air and moisture, simplifying handling and storage.[4]

-

Monomeric Structure: Unlike boronic acids, they exist as well-defined monomers, enabling precise stoichiometric control in reactions.[6]

-

Broad Functional Group Tolerance: Compatible with a wide range of functional groups, allowing for their use in complex molecule synthesis.[4]

-

Reduced Protodeboronation: Less susceptible to cleavage of the carbon-boron bond under many reaction conditions compared to their boronic acid counterparts.[7]

-

Non-toxic Byproducts: The boron-containing byproducts are generally considered to be of low toxicity.[2]

The Discovery and Foundational Principles of Organotrifluoroborate Synthesis

The first preparations of organotrifluoroborates were reported in the mid-20th century, but they remained largely a laboratory curiosity. It wasn't until the seminal work of Vedejs and co-workers in the 1990s that a practical and general synthesis was developed, paving the way for their widespread adoption.[2] The key to this breakthrough was the use of potassium hydrogen fluoride (KHF₂) as a robust and efficient fluorinating agent for a variety of organoboron precursors.[2]

The fundamental principle behind the synthesis of potassium organotrifluoroborates is the conversion of a tricoordinate organoborane (such as a boronic acid or a boronate ester) into a more stable tetracoordinate trifluoroborate salt. This is typically achieved by treatment with an excess of KHF₂ in a suitable solvent system, often a mixture of methanol and water.[2]

General Methodologies for the Preparation of Novel Organotrifluoroborates

The versatility of organotrifluoroborates stems from the diverse array of synthetic methods available for their preparation. The choice of method is dictated by the nature of the desired organic substituent (R) and the availability of starting materials.

From Organometallic Reagents: The Transmetalation Approach

One of the most common and versatile routes to organotrifluoroborates involves the reaction of an organometallic reagent (typically an organolithium or Grignard reagent) with a trialkyl borate, followed by treatment with KHF₂. This "one-pot" procedure is highly efficient and avoids the isolation of often-unstable intermediate boronic acids.[2]

Experimental Protocol: Preparation of Potassium Phenyltrifluoroborate

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Grignard Formation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.2 eq) is added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Fluorination: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude boronic acid is then dissolved in methanol. A saturated aqueous solution of KHF₂ (4.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold methanol and diethyl ether, and dried under vacuum to afford potassium phenyltrifluoroborate as a white crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents and organolithium compounds are highly reactive towards protic sources, hence the necessity for dry glassware and solvents.

-

Low-Temperature Borylation: The addition of the trialkyl borate at low temperature (-78 °C) is crucial to prevent multiple additions of the organometallic reagent to the boron center.

-

Use of KHF₂: Potassium hydrogen fluoride is a more effective fluorinating agent than potassium fluoride (KF) for the conversion of boronic acids to trifluoroborates.[2]

From Alkenes and Alkynes: The Hydroboration Route

Hydroboration, another Nobel Prize-winning reaction, provides a powerful method for the preparation of alkyl- and alkenyltrifluoroborates from readily available alkenes and alkynes. The resulting organoborane is then converted to the corresponding trifluoroborate salt by treatment with KHF₂.[8]

Experimental Protocol: Preparation of Potassium Vinyltrifluoroborate

-

Grignard Formation and Borylation: A solution of vinylmagnesium bromide in THF (1.0 M, 1.1 eq) is added dropwise to a solution of trimethyl borate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Fluorination: The reaction is cooled to 0 °C, and a saturated aqueous solution of KHF₂ (4.0 eq) is added slowly. The mixture is stirred vigorously for 1 hour at room temperature.

-

Isolation: The resulting white precipitate is collected by filtration, washed successively with cold water, methanol, and diethyl ether, and then dried under high vacuum to yield potassium vinyltrifluoroborate.[9]

Causality Behind Experimental Choices:

-

Control of Stoichiometry: Careful control of the stoichiometry of the Grignard reagent and the borate ester is important to maximize the yield of the desired vinylboronate.

-

Vigorous Stirring: Vigorous stirring during the addition of KHF₂ is necessary to ensure complete conversion to the trifluoroborate salt, which often precipitates from the reaction mixture.

From Aryl Halides: Palladium-Catalyzed Borylation

A more recent and highly versatile method for the synthesis of aryltrifluoroborates involves the palladium-catalyzed borylation of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by conversion to the trifluoroborate. This approach offers excellent functional group tolerance.

Experimental Protocol: One-Pot Synthesis of Potassium 4-Trifluoromethylphenyltrifluoroborate

-

Reaction Setup: A Schlenk tube is charged with 4-bromobenzotrifluoride (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%). The tube is evacuated and backfilled with nitrogen three times.

-

Borylation: Anhydrous 1,4-dioxane is added, and the reaction mixture is heated at 80 °C for 12 hours.

-

Fluorination: The reaction mixture is cooled to room temperature, and a saturated aqueous solution of KHF₂ (4.0 eq) and methanol are added. The mixture is stirred at room temperature for 1 hour.

-

Isolation: The precipitate is collected by filtration, washed with water and diethyl ether, and dried to afford the product.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the borylation step and can be tailored to the specific aryl halide substrate.

-

Base: The base (e.g., potassium acetate) is required to facilitate the catalytic cycle.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Partnership

The Suzuki-Miyaura reaction is arguably the most important application of organotrifluoroborates. Their enhanced stability and ease of use have made them the reagents of choice for many challenging cross-coupling transformations.[4]

The Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of organotrifluoroborates involves a few key steps:

-

Activation of the Organotrifluoroborate: The stable tetracoordinate trifluoroborate must be converted to a more reactive tricoordinate boronic acid or a related species. This is typically achieved in situ through hydrolysis or reaction with a base.[6]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R'-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group (R) from the activated organoboron species is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R and R') on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: A generalized retrosynthetic analysis for a complex drug molecule.

Beyond Suzuki-Miyaura: Expanding the Synthetic Utility

While the Suzuki-Miyaura reaction remains the most prominent application, the utility of organotrifluoroborates extends to a variety of other important transformations, including:

-

Rhodium-catalyzed 1,4-addition reactions [11]* Allylations of aldehydes and imines [2]* Chan-Lam coupling reactions

-

Petasis-Ferrier rearrangement

The stability of the trifluoroborate moiety allows it to be carried through multiple synthetic steps before being utilized in a key bond-forming reaction, making it a valuable "masked" boronic acid. [5]

Conclusion and Future Outlook

Potassium organotrifluoroborates have fundamentally changed the landscape of organoboron chemistry. Their exceptional stability, ease of preparation, and broad reactivity profile have established them as indispensable reagents for organic synthesis. The continued development of new methods for their preparation and the discovery of novel applications will undoubtedly further solidify their importance in both academic and industrial research. For drug development professionals, the ability to rapidly and efficiently synthesize complex molecules with diverse functionalities makes organotrifluoroborates a critical enabling technology in the quest for new medicines. As our understanding of their reactivity continues to grow, we can expect to see even more innovative and powerful applications of these remarkable compounds in the years to come.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2006 , 71 (25), 9681–9686. [Link]

-

Molander, G. A.; Ellis, N. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2008 , 73 (17), 6841–6844. [Link]

-

Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2009 , 48 (49), 9240–9261. [Link]

-

Stefani, H. A.; Cella, R.; Vieira, A. S. Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 2007 , 63 (18), 3623–3658. [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]

-

Organic Syntheses. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 2010 , 87, 296. [Link]

-

dos Santos, V. A. A.; de Oliveira, K. T.; de Souza, R. O. M. A. Electrochemical Synthesis of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 2018 , 83 (1), 443–451. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters, 2006 , 8 (13), 2767–2770. [Link]

-

Molander, G. A.; Sandrock, D. L. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 2007 , 9 (8), 1597–1600. [Link]

-

Molander, G. A.; Figueroa, R. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 2005 , 38 (2), 49-56. [Link]

-

Molander, G. A.; Yun, C.-S. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 2015 , 80 (16), 7837–7848. [Link]

-

Yoneda Labs. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

- Google Patents.

-

Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Future Medicinal Chemistry, 2009 , 1 (4), 715–733. [Link]

-

Molander, G. A.; Biolatto, B. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

This guide provides a detailed exploration of the plausible mechanism of action for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, a compound of interest for researchers, scientists, and professionals in drug development. Drawing upon established principles of medicinal chemistry and the known bioactivities of its constituent functional groups, we will dissect its potential as a therapeutic agent. This document will delve into its hypothesized transformation into an active form, its likely molecular target interactions, and the experimental methodologies required for validation.

Introduction: The Emergence of Boron in Modern Therapeutics

Boron-containing compounds have transitioned from being perceived as toxicologically challenging to becoming a cornerstone of modern medicinal chemistry.[1][2] The unique electronic properties of boron, particularly its Lewis acidity, enable novel modes of interaction with biological targets.[3] To date, several boron-containing drugs have received FDA approval for a range of indications, including cancer and infectious diseases, underscoring the therapeutic potential of this class of molecules.[3]

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is an organotrifluoroborate, a class of compounds known for their stability and utility in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions which are pivotal in drug discovery.[4][5][6][7] Organotrifluoroborates are considered stable, protected forms of boronic acids.[8] This guide puts forth the hypothesis that Potassium trifluoro(3-(methylsulfonamido)phenyl)borate functions as a pro-drug , undergoing in vivo hydrolysis to its active boronic acid form, which then exerts its therapeutic effect through targeted enzyme inhibition.

A Hypothesized Mechanism of Action: Covalent Enzyme Inhibition

The central hypothesis is that the biological activity of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is mediated by its conversion to the corresponding boronic acid, which then acts as a reversible covalent inhibitor of a target enzyme, likely a serine protease.

In Vivo Activation: From Trifluoroborate to Boronic Acid

Potassium organotrifluoroborates are known to be stable crystalline solids that are easy to handle and store.[9] However, under physiological conditions, they are susceptible to hydrolysis, which releases the corresponding boronic acid.[9][10] This conversion is a critical first step in the proposed mechanism of action.

Figure 1: Proposed in vivo activation of the pro-drug.

Target Engagement: Reversible Covalent Inhibition of a Serine Protease

Boronic acids are well-documented inhibitors of serine proteases.[11][12][13] These enzymes feature a catalytic triad in their active site, with a highly nucleophilic serine residue. The empty p-orbital of the boron atom in the boronic acid makes it electrophilic and susceptible to nucleophilic attack by the catalytic serine.[14][15] This interaction forms a reversible covalent bond, creating a tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's function.[16][17]

Figure 2: Hypothesized covalent inhibition of a serine protease.

The Role of the Constituent Moieties in Biological Activity

The specific structure of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate suggests that each of its components plays a distinct role in its overall pharmacological profile.

| Moiety | Proposed Function | Rationale |

| Potassium trifluoroborate | Pro-drug, Stability | The trifluoroborate group enhances the stability of the compound, making it suitable for formulation and administration.[8][9] It is designed to hydrolyze under physiological conditions to release the active boronic acid.[10] |

| Phenyl Ring | Scaffolding | Provides a rigid scaffold for the presentation of the boronic acid and the sulfonamide group into the enzyme's active site. |

| Methylsulfonamido Group | Target Specificity, Binding Affinity | The sulfonamide moiety is a known pharmacophore with a wide range of biological activities.[18][19][20] It can form hydrogen bonds with amino acid residues in the enzyme's active site, thereby increasing binding affinity and selectivity for the target enzyme. |

Experimental Validation of the Hypothesized Mechanism

A series of well-defined experiments are necessary to validate this proposed mechanism of action. The following protocols outline a logical workflow for this validation process.

Step 1: Confirmation of Pro-drug Conversion

Objective: To demonstrate the hydrolysis of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate to its corresponding boronic acid under physiological conditions.

Methodology:

-

Incubate Potassium trifluoro(3-(methylsulfonamido)phenyl)borate in a buffered aqueous solution at pH 7.4 and 37°C.

-

Collect aliquots at various time points.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to monitor the disappearance of the parent compound and the appearance of the boronic acid.

-

Characterize the structure of the resulting boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 3: Workflow for confirming pro-drug conversion.

Step 2: Target Identification and Validation

Objective: To identify the specific enzyme target(s) of the active boronic acid.

Methodology:

-

Activity-Based Protein Profiling (ABPP):

-

Synthesize an alkyne- or biotin-tagged version of the boronic acid.

-

Incubate the probe with cell lysates or tissue homogenates.

-

Use click chemistry or streptavidin pull-down to isolate the protein targets.

-

Identify the bound proteins using mass spectrometry-based proteomics.

-

-

Thermal Shift Assay (TSA):

-

Screen a panel of candidate enzymes (e.g., serine proteases) with the boronic acid.

-

Measure the change in the melting temperature of the proteins upon ligand binding. An increase in melting temperature indicates a direct interaction.

-

Step 3: Characterization of Enzyme Inhibition

Objective: To quantify the inhibitory potency and determine the mode of inhibition of the boronic acid against the identified target enzyme.

Methodology:

-

Enzyme Kinetics:

-

Perform enzyme activity assays using a fluorogenic or chromogenic substrate in the presence of varying concentrations of the boronic acid inhibitor.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Conduct mechanism of inhibition studies (e.g., by varying substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots) to confirm reversible covalent inhibition.

-

-

Crystallography:

-

Co-crystallize the target enzyme with the boronic acid.

-

Solve the X-ray crystal structure to visualize the covalent bond formation between the boron atom and the active site serine residue and to identify other key binding interactions.

-

Conclusion

The proposed mechanism of action for Potassium trifluoro(3-(methylsulfonamido)phenyl)borate as a pro-drug that delivers a targeted covalent inhibitor offers a compelling avenue for further investigation. This guide provides a robust framework for understanding and experimentally validating its potential as a novel therapeutic agent. The convergence of the stability of the trifluoroborate moiety, the proven inhibitory capacity of boronic acids, and the directing effects of the sulfonamide group presents a promising strategy in modern drug design.

References

- Al-Jubari, R. A., Al-Masoudi, N. A., & Al-Majidi, S. M. (2021). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1635-1647.

- Soriano-Ursúa, M. A., Das, B. C., & Trujillo-Ferrara, J. G. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews.

- De Cesco, S., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(19), 10521.

- Molander, G. A., Cavalcanti, L. N., & García-García, C. (2013). A Nickel-Catalyzed Miyaura Borylation of Aryl and Heteroaryl Halides and Pseudohalides. The Journal of Organic Chemistry, 78(12), 6427-6439.

- Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.

- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4497.

- Das, B. C., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(19), 4497.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

- Rojas-Chaverra, L. I., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. International Journal of Molecular Sciences, 22(16), 8569.

- Li, X., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(25), 2883-2897.

- Singh, A. K., et al. (2018). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 10(10), 1235-1250.

- Goldberg, F. W., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. Journal of Medicinal Chemistry, 66(3), 2261-2271.

- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434.

- Gualco, G., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. International Journal of Molecular Sciences, 23(24), 15729.

- Molander, G. A., et al. (2011). Preparation of a Stable Trifluoroborate Salt for the Synthesis of 1-Aryl-2,2-difluoro-enolethers and/or 2,2-Difluoro-1-aryl-ketones via Palladium-Mediated Cross-Coupling. The Journal of Organic Chemistry, 76(19), 8141-8147.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.

- Roughley, S. D., & Jordan, A. M. (2017). The Suzuki–Miyaura coupling reaction in the pharmaceutical industry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2099), 20160208.

- Al-Hussain, S. A., & Al-Obaidi, R. I. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 40(1), 225-238.

- Wójcik, M., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(19), 10519.

- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441.

- Enamine. (n.d.). Boronic Covalent Compounds. Enamine Store.

- Zhang, Y., et al. (2023). Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances, 9(17), eadg3151.

- Webber, S. E., et al. (2002). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 45(13), 2617-2628.

- Li, X., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(25), 2883-2897.

- Wikipedia. (2023). Sulfonamide (medicine). Wikipedia.

- Withers, D. J., et al. (2013). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 110(46), 18568-18573.

- Lesnikowski, Z. J. (2021). Recent developments with boron as a platform for novel drug design. Future Medicinal Chemistry, 13(22), 1935-1938.

- Wikipedia. (2023).

- Rowley, J. M., et al. (2025). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv.

- Chen, K., et al. (2021). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...

- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1, 1-32.

- Diaz, D. B., & Yudin, A. K. (2017). The versatility of boron in biological target engagement.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(1), 99-120.

- Güner, P., Aşkun, T., & Er, A. (2025). Boron-containing drugs in clinical trials.

- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431-7441.

- Smoum, R., et al. (2015). Inhibition mechanism of peptide boronic acids against serine protease.

- Valdés, A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2415-2423.

- Santiago-Quintana, J. M., et al. (2025). Examples and highlights of boron chemistry in drug discovery.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Sigma-Aldrich. (n.d.).

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 9. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. The versatility of boron in biological target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajchem-b.com [ajchem-b.com]

- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Potassium Trifluoro(3-(methylsulfonamido)phenyl)borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability and handling advantages of potassium organotrifluoroborates over their corresponding boronic acids have led to their widespread use in cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] The sulfonamide group, a well-known pharmacophore, imparts potential biological activity, making this compound and its derivatives of particular interest in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development endeavor.

Molecular Structure and Key Spectroscopic Regions

To understand the spectroscopic data, it is crucial to first visualize the molecular structure and identify the key functional groups that will give rise to distinct signals in NMR and IR spectra.

Figure 1. Chemical structure of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Potassium trifluoro(3-(methylsulfonamido)phenyl)borate, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide complementary and crucial information. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for acquiring NMR spectra of potassium organotrifluoroborates due to its good solubilizing properties and minimal changes in chemical shifts with temperature.[2]

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol based on standard practices for characterizing potassium organotrifluoroborates.[1]

-

Sample Preparation: Dissolve approximately 10-20 mg of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate in 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum with a 45° pulse angle.

-

Set the acquisition time to at least 3.5 seconds and the number of scans to 16.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR:

-

Acquire the spectrum with a 90° pulse angle and a relaxation delay of 2 seconds.

-

A higher number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.

-

-

¹⁹F NMR:

-

Acquire the spectrum with a 45° pulse angle and a relaxation delay of 1 second.

-

Reference the spectrum to an external standard, such as trifluoroacetic acid (TFA).

-

-

¹¹B NMR:

-

Use a modified pulse sequence to achieve better resolution and observe B-F coupling.

-

Reference the spectrum to an external standard, such as BF₃·OEt₂.

-

Figure 2. General workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum will be characterized by signals from the aromatic protons, the sulfonamide N-H proton, and the methyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 - 10.2 | Singlet (broad) | 1H | N-H | The acidic proton of the sulfonamide will appear as a broad singlet at a downfield chemical shift, typical for sulfonamides.[3] |

| ~7.5 - 7.8 | Multiplet | 4H | Aromatic C-H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The electron-withdrawing trifluoroborate and sulfonamido groups will shift these protons downfield. |

| ~2.9 - 3.1 | Singlet | 3H | S-CH₃ | The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show signals for the aromatic carbons and the methyl carbon. The carbon directly attached to the boron atom will exhibit a broad signal due to the quadrupolar relaxation of the ¹¹B nucleus.[4]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 (broad) | C-B | The carbon atom directly bonded to the boron will be significantly deshielded and will appear as a broad signal due to quadrupolar coupling with ¹¹B.[2][4] |

| ~135 - 140 | C-S | The aromatic carbon attached to the sulfonamide group will be deshielded. |

| ~115 - 130 | Aromatic C-H | The remaining four aromatic carbons will resonate in this region. |

| ~40 - 45 | S-CH₃ | The methyl carbon will appear in the aliphatic region. |

Predicted ¹⁹F and ¹¹B NMR Spectra

The ¹⁹F and ¹¹B NMR spectra are characteristic for the trifluoroborate group and provide definitive evidence for its presence.

-

¹⁹F NMR: A single, sharp signal is expected in the range of -130 to -140 ppm.[2] This signal may show coupling to the ¹¹B nucleus, appearing as a quartet.

-

¹¹B NMR: A quartet is expected due to the coupling with the three equivalent fluorine atoms. The chemical shift will be in the range characteristic for tetracoordinate boron in organotrifluoroborates.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate will be dominated by absorptions from the B-F, S=O, N-H, and aromatic C-H bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 3400 | Medium | N-H stretch | The stretching vibration of the N-H bond in the sulfonamide group. |

| ~3000 - 3100 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~1320 - 1350 and ~1150 - 1170 | Strong | Asymmetric and Symmetric SO₂ stretch | These two strong bands are characteristic of the sulfonyl group in sulfonamides.[5] |

| ~950 - 1100 | Strong, Broad | B-F stretch | The B-F stretching vibrations in the trifluoroborate anion give rise to a strong and often broad absorption in this region.[6][7] |

| ~1450 - 1600 | Medium to Weak | C=C stretch (aromatic) | Skeletal vibrations of the aromatic ring. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate. By leveraging established data for analogous organotrifluoroborates and sulfonamides, we have outlined the expected NMR and IR spectral features. The provided experimental protocols offer a starting point for the practical characterization of this compound. For any researcher working with this molecule, the combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, alongside IR spectroscopy, will be essential for unambiguous structure elucidation and purity assessment, thereby ensuring the integrity of subsequent chemical transformations or biological evaluations.

References

-

Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 853-859. Available at: [Link]

-

Molander, G. A., et al. (2007). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 84, 189. Available at: [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Oliveira, R. A., et al. (2010). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 853-859. Available at: [Link]

-

Prakash, G. K. S., et al. (2004). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. The Journal of Organic Chemistry, 69(12), 4060-4064. Available at: [Link]

-

ResearchGate. (2009). NMR spectra of compound 1, parts (a) ¹⁹F NMR spectrum (282 MHz, DMSO-d₆) showing the ¹⁹F–¹¹B coupling; (b) ¹¹B NMR spectrum (96 MHz, DMSO-d₆) showing the ¹¹B–¹⁹F coupling; (c) ¹³C NMR spectrum (75 MHz, DMSO-d₆) showing the resonance from the carbon bearing the boron nuclei (broad). Available at: [Link]

-

PubChem. (n.d.). Potassium phenyltrifluoroborate. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of selected potassium borates at about 1097 cm⁻¹ and 1332 cm⁻¹. Retrieved from [Link]

-

Weir, C. E., & Schroeder, R. A. (1964). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. Available at: [Link]

-

Uno, T., & Machida, K. (1962). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 10(3), 173-180. Available at: [Link]

-

Weir, C. E. (1966). Infrared spectra of the hydrated borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(2), 153–164. Available at: [Link]

-

Weir, C. E., & Schroeder, R. A. (1964). Infrared spectra of the crystalline inorganic borates. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 68A(5), 465–487. Available at: [Link]

-

Rampino, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(21), 7575. Available at: [Link]

-

Chen, C., et al. (2022). An Organoborate Monoxide Radical. Journal of the American Chemical Society, 144(44), 20260–20265. Available at: [Link]

-

Popoola, S. I., et al. (2021). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 26(21), 6523. Available at: [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 6. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the diverse array of organoboron reagents available for this transformation, potassium organotrifluoroborates have emerged as exceptionally valuable coupling partners.[4][5] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and may be difficult to purify, potassium organotrifluoroborates are typically crystalline, monomeric solids.[6] This inherent stability translates to a superior shelf-life, ease of handling, and straightforward purification, making them highly attractive for applications in both academic research and industrial drug development.[1][4][6][7]

This application note provides a comprehensive guide to the use of a specialized organotrifluoroborate, Potassium trifluoro(3-(methylsulfonamido)phenyl)borate , in Suzuki-Miyaura coupling reactions. The presence of the methylsulfonamido group introduces a key functional handle prevalent in medicinal chemistry, making this reagent particularly relevant for the synthesis of pharmaceutical intermediates and bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Reagent Profile: Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is an air- and moisture-stable solid, a characteristic feature of organotrifluoroborate salts that simplifies storage and handling.[1][7] The electron-withdrawing nature of the 3-methylsulfonamido substituent can influence the electronic properties of the phenyl ring, which in turn can affect its reactivity in the Suzuki-Miyaura coupling. The synthesis of such aryltrifluoroborates is typically achieved from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂), a straightforward and efficient transformation.[1][8]

Key Advantages:

-

Enhanced Stability: Indefinitely stable at room temperature, avoiding the decomposition pathways often observed with boronic acids.[1][4]

-

Ease of Handling: Crystalline solid nature allows for accurate weighing and dispensing without the need for rigorously inert atmosphere techniques in many cases.[6]

-

High Purity: Readily purified by recrystallization, ensuring high-quality starting material for reproducible reactions.[1][9]

-

Stoichiometric Precision: As stable, well-defined compounds, they allow for the use of near-stoichiometric amounts in coupling reactions, improving atom economy.[1]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling of an aryl halide (or triflate) with Potassium trifluoro(3-(methylsulfonamido)phenyl)borate proceeds via a well-established palladium-catalyzed cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Base Activation & Transmetalation: A base is required to activate the organotrifluoroborate.[10] This is a crucial step where the base facilitates the formation of a more reactive boronate species. This species then undergoes transmetalation with the Pd(II) complex, transferring the 3-(methylsulfonamido)phenyl group to the palladium center and displacing the halide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the catalytically active Pd(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Suzuki-Miyaura coupling of Potassium trifluoro(3-(methylsulfonamido)phenyl)borate with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

-

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Buchwald ligand (e.g., RuPhos, SPhos)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Step 1: Reagent Preparation and Reaction Setup

Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst.[6] Therefore, degassing the solvent and maintaining an inert atmosphere are critical for achieving high yields.

-

To a Schlenk flask containing a magnetic stir bar, add Potassium trifluoro(3-(methylsulfonamido)phenyl)borate (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

-

In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

-

Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent (e.g., 1,4-Dioxane/Water) to the Schlenk flask via syringe.

-

Add the catalyst and ligand to the reaction mixture.

-

Purge the reaction mixture with the inert gas for an additional 5-10 minutes while stirring.

Step 2: Reaction Execution

Causality: The reaction temperature is a critical parameter that influences the rate of the catalytic cycle. Elevated temperatures are often required to promote the oxidative addition and reductive elimination steps, particularly with less reactive aryl bromides or chlorides.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) in an oil bath.

-

Stir the reaction vigorously for the required time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Workup and Product Isolation

Causality: The workup procedure is designed to remove inorganic salts, the catalyst, and any remaining starting materials from the desired biaryl product.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 4: Purification

Causality: Column chromatography is a standard and effective method for purifying the crude product to obtain the desired biaryl in high purity.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-